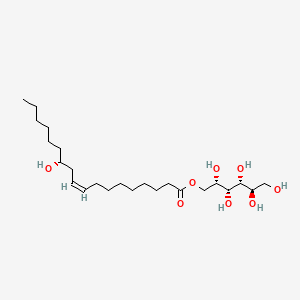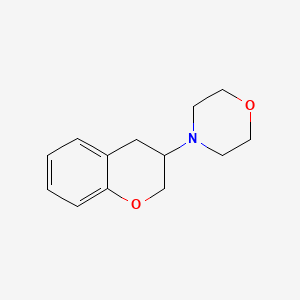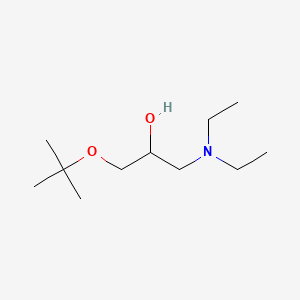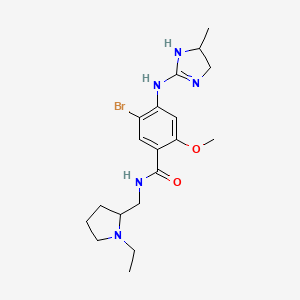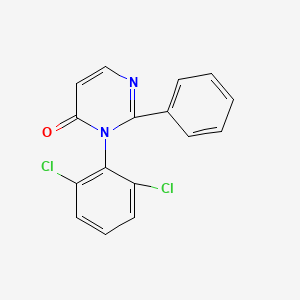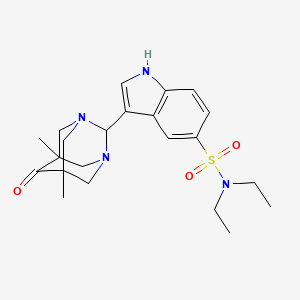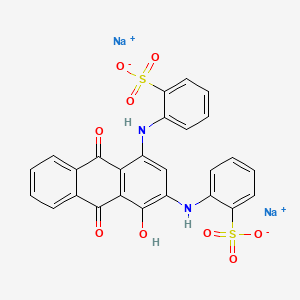
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes anthrylene and benzenesulphonate groups, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) typically involves the reaction of anthraquinone derivatives with sulfonating agents under controlled conditions. The process includes:
Starting Materials: Anthraquinone derivatives and sulfonating agents.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane or chloroform, under reflux conditions.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Use of continuous flow reactors for efficient mixing and reaction control.
Automation: Automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and flow rates.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pigment industries.
Scientific Research Applications
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.
Pathways: It influences various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Disodium (9,10-dihydro-9,10-dioxo-1,4-anthrylenebis(imino))bis(benzenesulphonate)
- Disodium (9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylenebis(imino))bis(benzenesulphonate)
Uniqueness
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) is unique due to its specific substitution pattern on the anthrylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
93941-71-0 |
|---|---|
Molecular Formula |
C26H16N2Na2O9S2 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
disodium;2-[[4-hydroxy-9,10-dioxo-3-(2-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-24-14-7-1-2-8-15(14)25(30)23-22(24)18(27-16-9-3-5-11-20(16)38(32,33)34)13-19(26(23)31)28-17-10-4-6-12-21(17)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
LFMXWAQKTFLELB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC=C4S(=O)(=O)[O-])NC5=CC=CC=C5S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



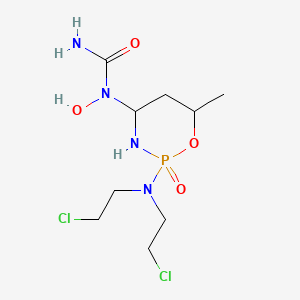
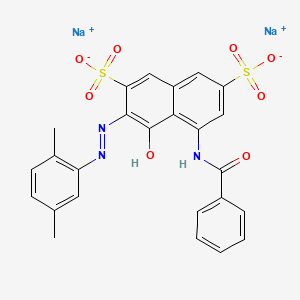
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
